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Compound of Interest

Compound Name: Triallyl aconitate

Cat. No.: B12104131 Get Quote

Disclaimer: The spectroscopic data presented in this document for triallyl aconitate is

predicted based on the analysis of its constituent chemical moieties, specifically aconitic acid

and allyl groups. As of the compilation of this guide, experimental spectroscopic data for triallyl
aconitate is not publicly available. This guide is intended for researchers, scientists, and drug

development professionals to provide a theoretical spectroscopic framework for this compound.

Introduction
Triallyl aconitate is the triester of aconitic acid and allyl alcohol. Aconitic acid, a tricarboxylic

acid, exists as cis and trans isomers. The esterification of these isomers with three equivalents

of allyl alcohol yields the corresponding cis- or trans-triallyl aconitate. This molecule combines

the structural features of an unsaturated tricarboxylic acid backbone with the reactive terminal

double bonds of the allyl groups, making it a potentially interesting monomer for polymerization

and a versatile building block in organic synthesis. This guide provides a predicted

spectroscopic profile of triallyl aconitate, including Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, alongside general experimental protocols for

acquiring such data.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for triallyl aconitate. These

predictions are derived from the known spectral properties of cis- and trans-aconitic acid and

various allyl-containing compounds, such as triallyl cyanurate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data for trans-Triallyl Aconitate

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~6.9 s 1H =CH-

~5.9 m 3H -CH=CH₂

~5.3 m 6H -CH=CH₂

~4.6 d 6H -O-CH₂-

~3.8 s 2H -CH₂-

Predicted ¹³C NMR Data for trans-Triallyl Aconitate

Chemical Shift (δ) ppm Assignment

~170 C=O (ester)

~168 C=O (ester)

~165 C=O (ester)

~135 =CH-

~132 -CH=CH₂

~118 -CH=CH₂

~65 -O-CH₂-

~40 -CH₂-

Rationale for Prediction: The predicted chemical shifts are based on data for trans-aconitic acid

and triallyl isocyanurate. For trans-aconitic acid, the vinylic proton appears around 6.93 ppm

and the methylene protons at approximately 3.74 ppm.[1] The allyl group protons in triallyl

isocyanurate show signals in the regions of 5.7-5.9 ppm (=CH-), 5.1-5.3 ppm (=CH₂), and 4.3-

4.5 ppm (-CH₂-).[2] Esterification is expected to shift the methylene protons of the allyl group
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downfield to around 4.6 ppm. Similarly, the ¹³C NMR predictions are based on the known shifts

for aconitic acid and the characteristic signals for the allyl group carbons at approximately 132

ppm (-CH=), 118 ppm (=CH₂), and 65 ppm (-O-CH₂-).[2]

Infrared (IR) Spectroscopy
Predicted Characteristic IR Absorption Bands for Triallyl Aconitate

Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium =C-H stretch (alkene)

~2980-2850 Medium C-H stretch (alkane)

~1730 Strong
C=O stretch (α,β-unsaturated

ester)

~1720 Strong C=O stretch (saturated ester)

~1650 Medium C=C stretch (alkene)

~1200-1100 Strong C-O stretch (ester)

Rationale for Prediction: The predicted IR absorptions are based on the functional groups

present in triallyl aconitate. The strong carbonyl (C=O) stretching bands for the ester groups

are expected around 1735-1715 cm⁻¹.[3] The presence of both saturated and α,β-unsaturated

ester functionalities may lead to two distinct or a broadened carbonyl absorption. The C=C

stretching of the allyl groups and the aconitate backbone are predicted to appear around 1650

cm⁻¹. The =C-H stretching of the vinyl groups will be observed just above 3000 cm⁻¹, a

characteristic feature for unsaturated systems.[4] The strong C-O stretching of the ester

linkages will be prominent in the 1300-1000 cm⁻¹ region.[3]

Mass Spectrometry (MS)
Predicted Mass Spectrometry Data for Triallyl Aconitate (C₁₅H₁₈O₆)
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m/z Ion Notes

294.11 [M]⁺ Molecular Ion

253 [M - C₃H₅]⁺ Loss of an allyl radical

237 [M - OC₃H₅]⁺ Loss of an allyloxy radical

197 [M - C₃H₅ - C₃H₄O]⁺ Subsequent fragmentation

41 [C₃H₅]⁺ Allyl cation (base peak)

Rationale for Prediction: The molecular weight of triallyl aconitate (C₁₅H₁₈O₆) is 294.29 g/mol

. In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 294. The

fragmentation pattern is expected to be dominated by the loss of the allyl groups. The loss of

an allyl radical (C₃H₅•, 41 Da) would result in a fragment at m/z 253. The cleavage of the ester

bond could lead to the loss of an allyloxy radical (•OC₃H₅, 57 Da), giving a fragment at m/z 237.

The most abundant peak (base peak) is predicted to be the allyl cation ([C₃H₅]⁺) at m/z 41.

Experimental Protocols
The following are general protocols for obtaining the spectroscopic data for a liquid sample like

triallyl aconitate.

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-20 mg of the purified triallyl aconitate in about 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, Acetone-d₆).[5][6][7]

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid

dissolution.[7]

Filter the solution through a small plug of glass wool or a syringe filter directly into a clean,

dry 5 mm NMR tube to remove any particulate matter.[5]

The final sample height in the tube should be approximately 4-5 cm.[8]
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Cap the NMR tube securely.

Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a

gauge.

Place the sample into the NMR magnet.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and

symmetrical lock signal.

Acquire the ¹H NMR spectrum. A standard pulse sequence with a 90° pulse angle is

typically used.

For ¹³C NMR, a proton-decoupled pulse sequence is used to obtain singlets for each

unique carbon atom. A larger number of scans will be required compared to ¹H NMR due

to the lower natural abundance of ¹³C.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
Sample Preparation:

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean with a suitable

solvent (e.g., isopropanol) and allow it to dry completely.[9]

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted

from the sample spectrum.

Place a small drop of neat triallyl aconitate directly onto the center of the ATR crystal.[10]

Lower the ATR press to ensure good contact between the sample and the crystal.
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Acquire the IR spectrum. Typically, the spectrum is collected over a range of 4000-400

cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (Direct Infusion ESI-MS)
Sample Preparation:

Prepare a dilute solution of triallyl aconitate (approximately 1-10 µg/mL) in a mass

spectrometry-compatible solvent such as methanol or acetonitrile.

A small amount of an ionization aid, such as formic acid (0.1%), may be added to promote

protonation in positive ion mode.

Data Acquisition:

Introduce the sample solution into the electrospray ionization (ESI) source of the mass

spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10

µL/min).[11]

Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500) in positive ion

mode.

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by

selecting the molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmenting it to observe the

daughter ions.

Visualization of Spectroscopic Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a

synthesized compound like triallyl aconitate.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of triallyl
aconitate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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